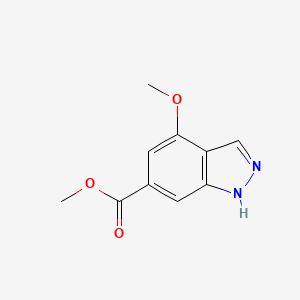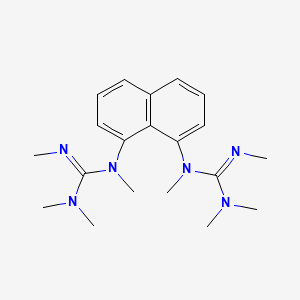
1,8-Bis(tetramethylguanidino)naphthalene
Übersicht
Beschreibung
1,8-Bis(tetramethylguanidino)naphthalene, commonly known as BTMG, is a guanidine-based compound that has gained significant attention in scientific research due to its unique chemical properties. BTMG is a white crystalline powder that is soluble in polar solvents and has a high melting point of 265°C. This compound has been synthesized using various methods and has been extensively studied for its potential applications in biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
Superbasic Nature and Kinetic Activity
TMGN is recognized for its exceptional basicity and kinetic activity, making it a highly effective proton sponge. Its pK(BH(+)) value of 25.1 in MeCN signifies a basicity almost seven orders of magnitude higher than classical proton sponges like 1,8-bis(dimethylamino)-naphthalene (DMAN). This property is attributed to the sterically less crowded nature of its sp(2)-nitrogen atoms, enhancing its kinetic basicity. Such characteristics make TMGN a potent tool in studying proton exchange reactions and investigating molecular structures through crystallography and variable-temperature NMR experiments (Raab, Kipke, Gschwind, & Sundermeyer, 2002).
Catalysis and Organic Synthesis
TMGN has been utilized as a building block in creating mesoporous hybrids with strong basic properties for catalysis, particularly in C–C bond-forming reactions. Its integration into silica-based materials enhances catalytic activities for reactions like Knoevenagel, Henry (nitroaldol), and Claisen–Schmidt condensations, demonstrating its utility in organic synthesis (Gianotti, Díaz, Velty, & Corma, 2012).
Analytical Chemistry Applications
In analytical chemistry, TMGN's superbasicity has been leveraged for enhancing the sensitivity and selectivity of methods for detecting perfluorinated compounds (PFCs) in environmental samples. It offers a more sensitive alternative to other matrices in Matrix-assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS) for the quantitative detection of acidic PFCs in water samples, showcasing its potential for environmental monitoring (Cao et al., 2011).
Development of Metal Complexes
Research into the development of metal complexes with TMGN has opened new avenues for studying the electronic structure and catalytic properties of these complexes. Transition metal complexes involving TMGN have been synthesized, offering insights into their structural and dynamic properties, which could be pivotal for applications in catalysis and material science (Wild et al., 2008).
Eigenschaften
IUPAC Name |
1,1,2,3-tetramethyl-3-[8-[methyl-(N,N,N'-trimethylcarbamimidoyl)amino]naphthalen-1-yl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6/c1-21-19(23(3)4)25(7)16-13-9-11-15-12-10-14-17(18(15)16)26(8)20(22-2)24(5)6/h9-14H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYQMVROVVJZHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N(C)C)N(C)C1=CC=CC2=C1C(=CC=C2)N(C)C(=NC)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630610 | |
| Record name | N,N'-Naphthalene-1,8-diylbis(N,N',N',N''-tetramethylguanidine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,3-tetramethyl-3-[8-[methyl-(N,N,N'-trimethylcarbamimidoyl)amino]naphthalen-1-yl]guanidine | |
CAS RN |
442873-72-5 | |
| Record name | N,N'-Naphthalene-1,8-diylbis(N,N',N',N''-tetramethylguanidine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





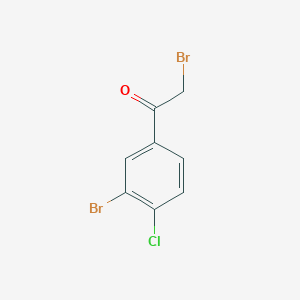
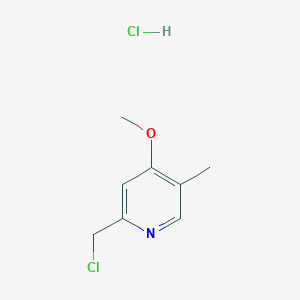



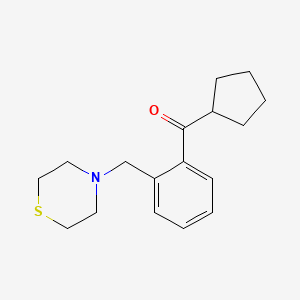

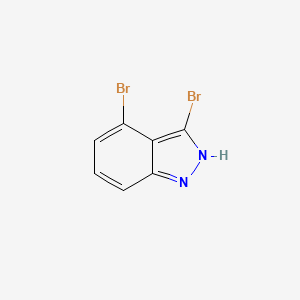

![3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1603960.png)
